ethyl 3-(2-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoate
Overview
Description
Ethyl 3-(2-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their diverse applications in different fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a complex structure with multiple functional groups, including a chlorophenyl group, a fluorobenzoyl group, and an amino propanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoate typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Intermediate: Starting with 2-chlorobenzoyl chloride and reacting it with ethyl 3-aminopropanoate in the presence of a base such as triethylamine to form an intermediate.
Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.
Final Coupling: The final step involves coupling the fluorinated intermediate with 3-fluorobenzoyl chloride under suitable conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl or fluorobenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(2-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-chlorophenyl)-3-aminopropanoate: Lacks the fluorobenzoyl group.
Ethyl 3-(2-fluorophenyl)-3-[(3-chlorobenzoyl)amino]propanoate: Has a fluorophenyl group instead of a chlorophenyl group.
Ethyl 3-(2-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoate: Contains a methylbenzoyl group instead of a fluorobenzoyl group.
Uniqueness
Ethyl 3-(2-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoate is unique due to the presence of both chlorophenyl and fluorobenzoyl groups, which may confer distinct chemical and biological properties compared to its analogs. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO3/c1-2-24-17(22)11-16(14-8-3-4-9-15(14)19)21-18(23)12-6-5-7-13(20)10-12/h3-10,16H,2,11H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINQSPWWHLCIFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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